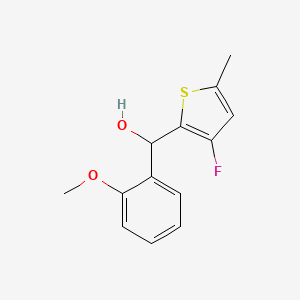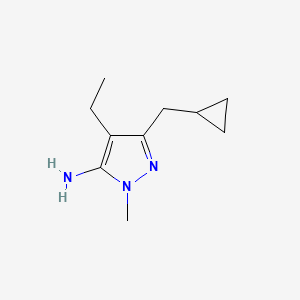
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid is an organic compound with the molecular formula C₁₁H₁₃FO₃ It is characterized by the presence of a fluoro group, a methoxy group, and two methyl groups attached to a phenyl ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method starts with 2,4,5-trifluorobenzonitrile as the key starting material. The nucleophilic aromatic substitution reactions are carried out under controlled conditions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis on a laboratory scale can be adapted for larger-scale production by optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nucleophiles, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-hydroxymethyl-5-methoxy-phenoxyacetic acid: Similar in structure but with different functional groups.
4-Fluoro-2,6-dimethylphenylboronic acid: Shares the fluoro and dimethylphenyl groups but differs in the presence of a boronic acid moiety.
Uniqueness
2-Fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid is unique due to the combination of its fluoro, methoxy, and acetic acid groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in various fields of research .
Eigenschaften
Molekularformel |
C11H13FO3 |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
2-fluoro-2-(2-methoxy-4,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO3/c1-6-4-7(2)9(8(5-6)15-3)10(12)11(13)14/h4-5,10H,1-3H3,(H,13,14) |
InChI-Schlüssel |
ODSYARBVJLRBRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OC)C(C(=O)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13081890.png)




![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)

![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)

![[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13081956.png)


